"Ethyl 2,2-dimethylcyclopropanecarboxylate" synthesis and characterization
"Ethyl 2,2-dimethylcyclopropanecarboxylate" synthesis and characterization
An In-depth Technical Guide: Synthesis and Characterization of Ethyl 2,2-dimethylcyclopropanecarboxylate
Abstract
Ethyl 2,2-dimethylcyclopropanecarboxylate (EDMCC) is a pivotal chemical intermediate, distinguished by its strained cyclopropane ring which imparts unique reactivity and stereochemical properties. This guide provides an in-depth exploration of the primary synthetic routes to EDMCC and its comprehensive characterization. It is designed for researchers, chemists, and professionals in drug development and agrochemical synthesis who utilize cyclopropane-containing building blocks. We will dissect key synthetic methodologies, including the classic Simmons-Smith cyclopropanation and catalyzed carbene additions, focusing on the mechanistic rationale behind procedural choices. Furthermore, a detailed protocol for the spectroscopic analysis of the target molecule using NMR, IR, and Mass Spectrometry is presented to ensure product validation. This document serves as a practical, field-proven resource, grounding experimental protocols in established chemical principles.
Section 1: Introduction to Ethyl 2,2-dimethylcyclopropanecarboxylate
Chemical Identity and Properties
Ethyl 2,2-dimethylcyclopropanecarboxylate is a stable, colorless to pale yellow liquid. The core of its chemical utility lies in the three-membered carbocyclic ring, which is a prevalent motif in a wide array of bioactive molecules. The gem-dimethyl substitution provides steric influence and stability, while the ethyl ester group serves as a versatile handle for further chemical transformations.
| Property | Value | Reference(s) |
| CAS Number | 16783-11-2 | [1] |
| Molecular Formula | C₈H₁₄O₂ | [1] |
| Molecular Weight | 142.20 g/mol | [1] |
| Appearance | Colorless to slightly yellow liquid | [2][3] |
| Boiling Point | 112 °C at 10 mmHg | [2] |
| InChI Key | OMQDMPAJKBUQSL-UHFFFAOYSA-N | [1] |
Significance and Applications
The significance of EDMCC stems from its role as a precursor to high-value commercial products. The cyclopropane scaffold is a key structural feature that can enhance metabolic stability and binding affinity in drug candidates.
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Pharmaceutical Synthesis : EDMCC is a crucial chiral precursor for the synthesis of S-(+)-2,2-dimethylcyclopropanecarboxylic acid (S-(+)-DMCPA).[1] This acid is a vital intermediate in the industrial production of Cilastatin , a renal dehydropeptidase inhibitor. Cilastatin is co-administered with certain antibiotics, like imipenem, to prevent their metabolic degradation in the kidneys, thereby enhancing their therapeutic efficacy.[1][4]
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Agrochemical Industry : The 2,2-dimethylcyclopropanecarboxylate core is the foundational structure for synthetic pyrethroid insecticides , such as permethrin and cypermethrin.[1][5] These compounds are valued for their high potency against insects and low toxicity to mammals. EDMCC derivatives are essential for the synthesis of these widely used crop protection agents.[6]
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Flavor and Fragrance : Certain derivatives are also used in the formulation of complex aromas and fragrances due to their pleasant, ethereal, and herbaceous odors.[2][7]
Section 2: Synthetic Strategies for EDMCC
The primary challenge in synthesizing EDMCC is the efficient and safe construction of the cyclopropane ring. The choice of method often involves a trade-off between reagent safety, substrate scope, and reaction efficiency.
Method 1: Simmons-Smith Cyclopropanation
This method is a cornerstone of cyclopropane synthesis due to its reliability, stereospecificity, and avoidance of highly hazardous reagents like diazomethane.[8] The reaction involves an organozinc carbenoid, which adds a methylene group across an alkene.
The Simmons-Smith reaction proceeds via the formation of an organozinc intermediate, typically iodomethylzinc iodide (ICH₂ZnI), from diiodomethane and a zinc-copper couple.[9][10] This carbenoid then approaches the alkene (ethyl 3,3-dimethylacrylate) and delivers the CH₂ group in a concerted fashion, forming the cyclopropane ring. The reaction is stereospecific, meaning the geometry of the starting alkene is preserved in the product.[9] A significant improvement, known as the Furukawa modification, utilizes diethylzinc (Et₂Zn) instead of the Zn/Cu couple, which often increases reactivity and reproducibility.[9][10]
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Reactor Setup : To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add dry dichloromethane (DCM, 100 mL).
-
Reagent Cooling : Cool the flask to 0 °C in an ice-water bath.
-
Carbenoid Formation : Slowly add diethylzinc (1.0 M solution in hexanes, 22 mL, 22 mmol) to the stirred DCM. Following this, add diiodomethane (1.6 mL, 20 mmol) dropwise via the dropping funnel over 20 minutes. The solution may become cloudy. Stir for an additional 20 minutes at 0 °C.
-
Substrate Addition : Add a solution of ethyl 3,3-dimethylacrylate (1.28 g, 10 mmol) in 20 mL of dry DCM to the carbenoid mixture dropwise over 30 minutes.
-
Reaction : Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching : Upon completion, carefully quench the reaction by slowly adding 50 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Workup : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 30 mL portions of DCM.
-
Purification : Combine the organic layers, wash with saturated sodium chloride solution (brine), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure Ethyl 2,2-dimethylcyclopropanecarboxylate.[11]
Caption: Catalytic cyclopropanation workflow.
Section 3: Spectroscopic Characterization
Unambiguous identification of the synthesized Ethyl 2,2-dimethylcyclopropanecarboxylate is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of EDMCC.
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¹H NMR Analysis : The proton NMR spectrum provides distinct signals confirming the structure. The ethyl ester group presents a characteristic triplet at ~1.2 ppm (CH₃) and a quartet at ~4.1 ppm (OCH₂). [1]The two methyl groups on the cyclopropane ring are chemically equivalent and appear as a sharp singlet. The two protons on the C3 position of the cyclopropane ring are diastereotopic and will appear as a complex multiplet system.
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¹³C NMR Analysis : The carbon spectrum will show a signal for the ester carbonyl carbon around 171 ppm. [1]Other key signals include the quaternary C2 carbon of the cyclopropane ring, the C1 and C3 carbons of the ring, the carbons of the ethyl group, and a single peak for the two equivalent methyl groups.
| NMR Data (Predicted) | ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| Assignment | δ (ppm), Multiplicity, J (Hz) | δ (ppm) |
| Ester -OCH₂ CH₃ | 4.10 (q, J=7.1) | 60.5 |
| Ester -OCH₂CH₃ | 1.25 (t, J=7.1) | 14.3 |
| Ring -C(CH₃ )₂ | 1.15 (s) | 20.0 |
| Ring -C (CH₃)₂ | N/A | 26.0 |
| Ring -C H-COOEt | ~1.5 (m) | 28.0 |
| Ring -C H₂ | ~0.8-1.0 (m) | 18.0 |
| Ester C =O | N/A | 171.5 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
Key Vibrational Modes : The most prominent feature in the IR spectrum will be a very strong, sharp absorption band around 1725-1735 cm⁻¹ , corresponding to the C=O (carbonyl) stretch of the ester. [12]Other important bands include C-H stretching from the alkyl groups just below 3000 cm⁻¹, and two C-O stretching bands in the 1300-1000 cm⁻¹ region. [12]A representative spectrum for a similar compound, ethyl cyclopropanecarboxylate, confirms these assignments. [13]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
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Ionization and Fragmentation : Under electron ionization (EI), the molecular ion peak [M]⁺ is expected at m/z = 142 . Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-•OCH₂CH₃) to give a fragment at m/z = 97 , and the loss of the entire carbethoxy group (-•COOCH₂CH₃) to give a fragment at m/z = 69 .
Section 4: Conclusion
Ethyl 2,2-dimethylcyclopropanecarboxylate is a valuable and versatile chemical building block. Its synthesis is most reliably and safely achieved via the Simmons-Smith reaction or its modifications, which offer excellent control and avoid hazardous reagents. For applications demanding high throughput where appropriate safety infrastructure is in place, catalytic carbene additions remain a viable, high-yield alternative. The structural integrity of the final product can be unequivocally confirmed through a standard suite of spectroscopic analyses, including NMR, IR, and MS. As the demand for complex chiral molecules in pharmaceuticals and agrochemicals grows, the efficient and enantioselective synthesis of EDMCC and its derivatives will continue to be an area of significant scientific and industrial importance.
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